[(4-Bromo-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine
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Overview
Description
(4-Bromo-3-methylphenyl)sulfonylamine is a chemical compound with the molecular formula C14H20BrNO2S and a molecular weight of 346.2831 g/mol . This compound features a sulfonyl group attached to a brominated aromatic ring and a cyclohexylamine moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)sulfonylamine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles through reactions such as the Sandmeyer reaction.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) salts for the Sandmeyer reaction.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura couplings.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, a Sandmeyer reaction might yield a phenyl derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.
Scientific Research Applications
(4-Bromo-3-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (4-Bromo-3-methylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
[(4-Bromo-3-chloro-2-methylphenyl)(methyl)sulfane]: Similar structure but with a chlorine atom instead of a sulfonyl group.
[(4-Bromo-3-methylphenyl)sulfonyl]morpholine: Contains a morpholine ring instead of a cyclohexylamine moiety.
Uniqueness
(4-Bromo-3-methylphenyl)sulfonylamine is unique due to its combination of a brominated aromatic ring, a sulfonyl group, and a cyclohexylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H20BrNO2S |
---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
4-bromo-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO2S/c1-10-5-3-4-6-14(10)16-19(17,18)12-7-8-13(15)11(2)9-12/h7-10,14,16H,3-6H2,1-2H3 |
InChI Key |
BAIGGDVOFADKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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